molecular formula C10H12BrNO2 B13036551 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone

1-Amino-1-(3-bromo-2-methoxyphenyl)acetone

Cat. No.: B13036551
M. Wt: 258.11 g/mol
InChI Key: UIGVCKLLYSJYCJ-UHFFFAOYSA-N
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Description

1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of an amino group, a bromo substituent, and a methoxy group attached to a phenyl ring, along with an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone typically involves the bromination of 2-methoxyacetophenone followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The subsequent amination step can be achieved using ammonia or an amine derivative under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromo substituent can be reduced to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the bromo group can produce various substituted phenylacetones .

Scientific Research Applications

1-Amino-1-(3-bromo-2-methoxyphenyl)acetone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and methoxy groups may participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

  • 1-Amino-1-(4-bromo-2-methoxyphenyl)acetone
  • 1-Amino-1-(3-chloro-2-methoxyphenyl)acetone
  • 1-Amino-1-(3-bromo-4-methoxyphenyl)acetone

Comparison: 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the presence of the bromo group at the 3-position may enhance its ability to undergo nucleophilic substitution reactions compared to similar compounds with different substituent positions .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,12H2,1-2H3

InChI Key

UIGVCKLLYSJYCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Br)OC)N

Origin of Product

United States

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